Phosphonic acid, monoethyl ester, sodium salt

Description

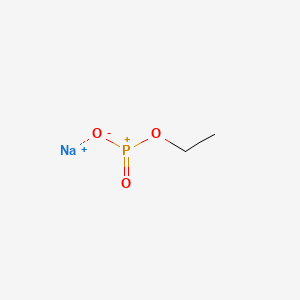

Phosphonic acid, monoethyl ester, sodium salt (1:1) (CAS: BC38737, C₂H₇NaO₃P, MW: 133.04) is a sodium salt of a monoesterified phosphonic acid derivative. It is widely utilized in ion-exchange resins, polymer additives, and industrial processes due to its balanced hydrophilicity and metal-binding capacity . This article provides a detailed comparison with structurally similar phosphonic acid esters and their salts, emphasizing molecular properties, synthesis, and applications.

Structure

3D Structure of Parent

Properties

CAS No. |

39148-16-8 |

|---|---|

Molecular Formula |

C2H5NaO3P+ |

Molecular Weight |

131.02 g/mol |

IUPAC Name |

sodium;ethoxy-oxido-oxophosphanium |

InChI |

InChI=1S/C2H5O3P.Na/c1-2-5-6(3)4;/h2H2,1H3;/q;+1 |

InChI Key |

IYYIUOWKEMQYNV-UHFFFAOYSA-N |

Canonical SMILES |

CCO[P+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Partial Hydrolysis of Dialkyl Phosphonates

- Process: Dialkyl phosphonates such as diethyl phosphonate are partially hydrolyzed under controlled alkaline conditions to yield the monoethyl ester of phosphonic acid.

- Reagents: Sodium hydroxide (NaOH) or other mild bases.

- Conditions: Careful control of stoichiometry and reaction time is critical to avoid complete hydrolysis to phosphonic acid.

- Outcome: Formation of phosphonic acid monoethyl ester sodium salt.

- Notes: Direct treatment of dialkyl phosphonates with nucleophilic bases like NaOH typically yields monoesters rather than full acids.

Bromotrimethylsilane (BrSiMe3) Mediated Dealkylation Followed by Neutralization

- Process: Dialkyl phosphonates are first treated with bromotrimethylsilane at room temperature in aprotic solvents (e.g., dichloromethane, acetonitrile, chloroform, DMF, pyridine). This step converts the dialkyl phosphonate into a silylated intermediate.

- Follow-up: The silylated intermediate is then hydrolyzed or methanolyzed to yield the phosphonic acid.

- Neutralization: Addition of 2 N NaOH aqueous solution converts the acid to the sodium salt.

- Advantages: Mild conditions, high selectivity, and suitability for sensitive substrates.

- Applications: Used for synthesizing various phosphonic acids and their sodium salts, including heterocyclic derivatives.

Partial Alkaline Hydrolysis of Phosphonic Acid Diesters

- Example: Methane-phosphonic acid dimethyl ester can be partially hydrolyzed under alkaline conditions to yield the monoester sodium salt.

- Patent Reference: A process involving partial alkaline hydrolysis of methane-phosphonic acid dimethyl ester to prepare the sodium salt of the monoethyl ester has been described, emphasizing controlled reaction conditions to avoid full hydrolysis.

Michaelis–Arbuzov Reaction Followed by Selective Hydrolysis

- Process: Dialkyl phosphonates are synthesized via Michaelis–Arbuzov reaction, then selectively hydrolyzed to monoesters.

- Hydrolysis: Acidic or basic hydrolysis can be used, but basic hydrolysis tends to yield monoesters.

- Neutralization: Sodium salts are formed by neutralizing the monoester acid with sodium hydroxide.

| Method | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Partial alkaline hydrolysis | Dialkyl phosphonate + NaOH | Water or aqueous solution | Ambient to reflux | Variable | Requires precise control to avoid full hydrolysis; yields monoester sodium salt |

| Bromotrimethylsilane dealkylation | Dialkyl phosphonate + BrSiMe3 + 2 N NaOH | CH2Cl2, acetonitrile, DMF | Room temperature | High | Mild, selective; suitable for sensitive compounds; two-step: silylation + hydrolysis |

| Partial hydrolysis of dimethyl ester | Methane-phosphonic acid dimethyl ester + NaOH | Aqueous or mixed solvents | Controlled temp. | Moderate | Patent documented method; partial hydrolysis to monoester sodium salt |

| Michaelis–Arbuzov + selective hydrolysis | Trialkyl phosphite + alkyl halide, then hydrolysis | Various organic solvents | Reflux for Arbuzov | High | Produces dialkyl phosphonates; selective hydrolysis yields monoesters |

- The bromotrimethylsilane method is considered the gold standard for preparing phosphonic acids and their sodium salts under mild conditions, especially when sensitive functional groups are present.

- Alkaline hydrolysis methods are simpler but require careful stoichiometric control to prevent over-hydrolysis to the free acid, which is less desirable when the monoester salt is the target.

- The Michaelis–Arbuzov reaction is primarily used for synthesizing dialkyl phosphonates, which are then selectively hydrolyzed to monoesters; this two-step approach allows for structural versatility.

- Industrial and patent literature emphasize the importance of reaction parameters such as temperature, solvent choice, and reagent purity to maximize yield and purity of the monoethyl ester sodium salt.

The preparation of phosphonic acid, monoethyl ester, sodium salt primarily involves:

- Controlled partial hydrolysis of dialkyl phosphonates under alkaline conditions.

- Bromotrimethylsilane-mediated dealkylation followed by hydrolysis and neutralization.

- Selective hydrolysis of phosphonate esters synthesized via Michaelis–Arbuzov reaction.

Each method offers advantages depending on substrate sensitivity, desired purity, and scale. The bromotrimethylsilane method stands out for mildness and selectivity, while alkaline hydrolysis is straightforward but requires precise control.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, monoethyl ester, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into different phosphonate esters.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Various phosphonate esters.

Substitution: Substituted phosphonate compounds.

Scientific Research Applications

Industrial Applications

Detergents and Emulsifiers

Phosphonic acid esters are widely used as surfactants in cleaning agents and emulsifiers. They enhance the solubility of oils in water and improve the effectiveness of detergents. The sodium salt form is particularly beneficial due to its water solubility, making it suitable for various formulations in household and industrial cleaning products .

Rust Inhibitors

The compound serves as an effective rust inhibitor in metal treatment processes. Its ability to form stable complexes with metal ions helps prevent corrosion. This application is crucial in industries where metal components are exposed to moisture .

Pharmaceutical Applications

Drug Development

Phosphonic acids have gained attention for their bioactive properties, particularly in drug development. They are utilized as pro-drugs or active pharmaceutical ingredients targeting bone diseases like osteoporosis. The affinity of phosphonic acid for calcium ions allows for targeted delivery to bone tissue, enhancing therapeutic efficacy .

Medical Imaging

In medical imaging, phosphonic acid derivatives are employed as contrast agents in magnetic resonance imaging (MRI). Their ability to chelate metal ions improves image contrast and resolution, making them valuable in diagnostic procedures .

Environmental Applications

Water Treatment

Phosphonic acid, monoethyl ester, sodium salt is used in water treatment processes to bind heavy metals and facilitate their removal from wastewater. Its chelating properties allow it to effectively sequester metal ions, reducing toxicity levels in aquatic environments .

Soil Remediation

The compound has potential applications in soil remediation by immobilizing heavy metals. Its interaction with metal ions can prevent their uptake by plants, thus mitigating the risk of bioaccumulation .

Materials Science Applications

Surface Functionalization

Phosphonic acids are employed for surface functionalization of materials such as metal oxides (e.g., titanium dioxide and aluminum oxide). This enhances the adhesion of organic molecules or catalysts on surfaces, which is crucial for applications like dye-sensitized solar cells and catalysis .

Flame Retardants

The flame-retardant properties of phosphonic acid derivatives make them suitable for incorporation into polymers. They can be blended into plastics to enhance fire resistance without compromising mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of phosphonic acid, monoethyl ester, sodium salt involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, making it effective as a chelating agent. Additionally, its ability to undergo nucleophilic substitution allows it to interact with various biological molecules, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Key structural analogs include :

- Sodium methyl methylphosphonate (CAS: 73750-69-3, C₂H₆NaO₃P): Substituted with methyl groups instead of ethyl .

- Phosphonic acid, monooctyl ester, aluminum salt (CAS: 84030-28-4): A bulkier alkyl chain with aluminum as the counterion .

- Ethyl methylphosphonate (VX acid): A neutral ester lacking ionic character .

Comparison with Similar Compounds

Sodium Salts of Phosphonic Acid Esters

Key Differences :

Potassium and Other Metal Salts

- Potassium salts (e.g., Phosphonic acid, P-phenyl-, monoethyl ester, potassium salt): Similar reactivity but preferred in niche applications (e.g., agrochemicals) due to potassium's lower cost .

- Aluminum salts (e.g., Phosphonic acid, monooctyl ester, aluminum salt): Used in corrosion inhibition and as thickeners in lubricants .

Monoethyl vs. Diethyl Esters

| Property | Monoethyl Ester Sodium Salt | Diethyl Ester (Neutral) |

|---|---|---|

| Solubility in Water | High | Low |

| Ion-Exchange Capacity | High (retains one acidic H) | None |

| Applications | Metal sequestration | Solvents, plasticizers |

Diethyl esters lack ionizable hydrogens, rendering them ineffective in ion-exchange resins but suitable as neutral ligands or solvents .

Substituted Phosphonic Acid Esters

- Aryl-substituted esters (e.g., 2-(4-methylphenyl)-5-(4-chlorophenylsulfonyl)-1,3-oxazol-4-ylphosphonic acid): Exhibit enhanced biological activity (e.g., enzyme inhibition) .

- Crown ether-phosphonate hybrids : Used in selective metal ion recognition (e.g., Na⁺ complexation in 15-crown-5 derivatives) .

Physical and Chemical Properties

Biological Activity

Phosphonic acid, monoethyl ester, sodium salt (CAS number: 39148-16-8) is a compound that exhibits notable biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse sources of research.

Overview of Phosphonic Acids

Phosphonic acids are characterized by the presence of a phosphonate group (P(O)(OH)₂) attached to carbon via a P-C bond. This structure allows them to act as non-hydrolyzable phosphate mimics, which can inhibit various enzymes that utilize phosphates as substrates. The biological activities of phosphonates include antiviral, antibacterial, immunomodulatory, and antiparasitic effects .

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Phosphonic acid derivatives often function as enzyme inhibitors. For instance, acyclic nucleoside phosphonates (ANPs), which include phosphonic acid derivatives, have been shown to inhibit enzymes like human purine nucleoside phosphorylase (hPNP), demonstrating low nanomolar inhibitory activities .

2. Antiviral Properties:

Many phosphonates are utilized in antiviral therapies. For example, compounds such as adefovir and tenofovir are acyclic nucleoside phosphonates that target viral replication processes . The structural flexibility of these compounds enhances their interaction with enzyme active sites, contributing to their effectiveness against viral pathogens.

3. Antibacterial Activity:

Phosphonic acids have been recognized for their antibacterial properties. Some phosphonates exhibit activity against resistant bacterial strains due to their ability to mimic natural substrates involved in bacterial metabolism .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and biological evaluation of novel phosphonate compounds demonstrated their potential as antiviral agents against various viral infections. The synthesized compounds showed significant inhibitory effects on viral replication in vitro, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Applications

Research has indicated that certain phosphonic acid derivatives can serve as effective antibacterial agents. A series of experiments revealed that these compounds were capable of inhibiting the growth of both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum activity .

Table 1: Biological Activities of Phosphonic Acid Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Adefovir | Antiviral | 0.021 | |

| Tenofovir | Antiviral | 0.022 | |

| 2-PMPA | Antiviral | 0.025 | |

| Bisphosphonates | Osteoporosis | N/A | |

| Novel Phosphonate Derivative | Antibacterial | N/A |

Synthesis and Applications

The synthesis of phosphonic acid monoethyl ester involves several methods that enhance its bioavailability and efficacy. Chemical modifications can lead to prodrugs that improve oral bioavailability, which is critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What are common synthetic routes for phosphonic acid monoethyl ester sodium salt, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is often synthesized via palladium-catalyzed C(sp²)–H activation, where 2-(aryl)arylphosphonic acid monoethyl esters undergo cyclization. Reaction optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), ligand selection (e.g., Xantphos), and solvent polarity (e.g., DMF/THF mixtures). Yield improvements are achieved by controlling temperature (80–120°C) and reaction time (12–24 hours) . Alternative methods include acid chloride intermediates generated via Vilsmeier reagents (oxalyl chloride/DMF), followed by esterification with sodium salts .

Q. Which spectroscopic techniques are effective for characterizing this compound, and how do they differentiate between ester and acid forms?

- Methodological Answer :

- ¹H NMR : Ester protons (e.g., –OCH₂CH₃) appear as quartets (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for OCH₂), while phosphonic acid protons (P–OH) are absent in the sodium salt form. Restricted rotation in sodium salts can generate AB quartets for benzylic protons (J = ~54.8 Hz), indicating cation-ligand interactions .

- ³¹P NMR : Phosphonic acid derivatives show distinct shifts: ~20–25 ppm for esters vs. ~10–15 ppm for acid forms. Sodium salts may exhibit upfield shifts due to deprotonation .

- FT-IR : Ester C–O stretches (~1050 cm⁻¹) and P=O vibrations (~1200 cm⁻¹) help differentiate esterified vs. free acid forms .

Q. How can researchers ensure the stability of phosphonic acid monoethyl ester sodium salt in aqueous solutions for biological or environmental studies?

- Methodological Answer : Stability is pH-dependent. At neutral pH (6.5–7.5), the sodium salt remains ionized and stable. Hydrolysis risks increase under strongly acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (e.g., phosphate buffer) and avoid prolonged storage at elevated temperatures. Degradation can be monitored via HPLC-UV (λ = 210 nm) with C18 reverse-phase columns .

Advanced Research Questions

Q. How can kinetic isotope effect (KIE) studies elucidate the mechanism of palladium-catalyzed synthesis routes?

- Methodological Answer : KIE experiments using deuterated substrates (e.g., 2-(phenyl)phenylphosphonic acid monoethyl ester with deuterated phosphorus/oxygen) reveal rate-determining steps. A primary KIE (kH/kD > 1) suggests bond cleavage (e.g., C–H activation) is rate-limiting, while secondary KIE (kH/kD ≈ 1) indicates oxidative addition or ligand exchange as key steps. Computational modeling (DFT) complements experimental KIE data to validate proposed pathways .

Q. How does ligand composition in ion-exchange resins affect metal ion selectivity, and what methodologies determine optimal monoethyl/diethyl ester ratios?

- Methodological Answer : Bifunctional resins with phosphonic acid monoethyl ester ligands exhibit higher selectivity for Am(III) and Na⁺ compared to diethyl esters. Optimal ligand ratios are determined via batch adsorption studies (e.g., 0.1 M NaNO₃ solutions, 25°C) and quantified using ICP-MS. Resins with >70% monoethyl ester content show maximal Am(III) uptake (Kd > 10⁴ mL/g), while diethyl esters reduce affinity due to steric hindrance .

Q. How do NMR coupling constants reveal cation-ligand interactions in sodium salts of phosphonic acid monoethyl esters?

- Methodological Answer : Restricted rotation of the ester sidearm in sodium salts generates AB quartets for benzylic protons (e.g., J = 54.8 Hz for Na⁺ vs. 34.7 Hz for K⁺ in 15-crown-5 derivatives). Variable-temperature ¹H NMR (25–60°C) and ²³Na NMR can correlate coupling constants with cation binding strength and coordination geometry .

Q. What strategies resolve contradictions in metal ion affinity data for bifunctional resins with mixed ligand compositions?

- Methodological Answer : Contradictions arise from competing ion-exchange and coordination mechanisms. Use competitive adsorption experiments (e.g., Na⁺/K⁺/Ca²⁺ mixtures) and synchrotron XAS to probe local ligand-metal coordination. For example, phosphonic acid/tertiary amine resins show synergism for Ag⁺ but antagonism for Am(III), requiring ligand ratio optimization via fractional factorial design .

Q. How can computational methods predict the reactivity of phosphonic acid monoethyl ester sodium salt in novel catalytic systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states for ester hydrolysis or ligand substitution. Solvent effects (PCM models) and cation interactions (Na⁺/K⁺) are critical. Validate predictions with kinetic studies (e.g., Arrhenius plots) and in situ IR monitoring of P=O bond changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.